molecular formula C14H11ClFN5O2S B2641324 2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921083-72-9

2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2641324
CAS RN: 921083-72-9
M. Wt: 367.78
InChI Key: AIBDPFQLDNZBPB-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Antitumor Activity

A study by Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including compounds structurally related to 2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, showing significant antitumor activity. Specifically, one compound exhibited remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, highlighting the potential of these derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Photodynamic Therapy Application

Pişkin, Canpolat, and Öztürk (2020) reported on a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. This derivative shows promise as a Type II photosensitizer for cancer treatment in photodynamic therapy, indicating the versatility of benzenesulfonamide derivatives in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition and Anti-Inflammatory Applications

Research by Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, identifying compounds with selective COX-2 inhibitory activities. This selectivity suggests potential applications in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs (Pal et al., 2003).

properties

IUPAC Name

2-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-12-6-1-2-7-13(12)24(22,23)17-9-14-18-19-20-21(14)11-5-3-4-10(16)8-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBDPFQLDNZBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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